molecular formula C14H20ClN5 B3239547 3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride CAS No. 1420998-44-2

3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride

Cat. No.: B3239547
CAS No.: 1420998-44-2
M. Wt: 293.79 g/mol
InChI Key: KHZZFBPJPHQROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Hybridization of Piperidine and Quinoxaline Moieties

The molecular architecture of this compound features a quinoxaline core (C₈H₆N₂) fused with a piperidine ring (C₅H₁₁N) via a methylene bridge at the 3-position. The quinoxaline moiety, a bicyclic system with nitrogen atoms at positions 1 and 4, provides a rigid planar structure conducive to π-π stacking and hydrogen bonding. In contrast, the piperidine ring introduces sp³ hybridization and chair/boat conformations, enhancing solubility and enabling three-dimensional interactions with protein targets.

The aminomethyl side chain at the 3-position of the piperidine ring (CH₂NH₂) introduces a protonatable primary amine, which facilitates salt formation with hydrochloric acid. This modification improves aqueous solubility, as evidenced by the hydrochloride salt’s molecular weight of 308.81 g/mol. Key structural parameters are summarized below:

Structural Feature Description
Quinoxaline Core Bicyclic C₈H₆N₂ system with nitrogen at positions 1 and 4
Piperidine Substituent Six-membered saturated ring (C₅H₁₁N) at position 3 of quinoxaline
Aminomethyl Group -CH₂NH₂ side chain on piperidine, enabling protonation and salt formation
Molecular Formula C₁₄H₁₉ClN₅ (hydrochloride salt)
Key Interactions π-π stacking (quinoxaline), hydrogen bonding (amine), hydrophobic interactions

This hybridization strategy aligns with trends in kinase inhibitor design, where rigid aromatic systems anchor compounds to ATP-binding pockets, while flexible side chains modulate selectivity.

Historical Context in Heterocyclic Compound Research

Quinoxaline derivatives have been investigated since the mid-20th century, initially as dyes and later as antimicrobial agents. The integration of piperidine into such frameworks gained prominence in the 1990s with the discovery of piperidine-containing protease inhibitors. A pivotal advancement occurred in 2016 with the patenting of substituted quinoxaline-piperidine hybrids (WO2016180536A1), which demonstrated efficacy in modulating protein-protein interactions. These compounds, exemplified by 1-[4-[[8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-yl]amino]piperidin-1-yl]ethanone, established the utility of piperidine’s conformational flexibility in enhancing target engagement.

Parallel developments in indoloquinoxaline hybrids, such as the antiviral compound 11-b (IC₅₀ = 0.2164 μM against H1N1), highlighted the role of nitrogen-rich heterocycles in disrupting viral replication. The incorporation of aminomethyl groups into piperidine, as seen in 3-amino-2-piperidinone hydrochloride, further refined the pharmacokinetic profiles of these hybrids by balancing lipophilicity and solubility.

Rationale for Target Selection in Modern Drug Discovery

The selection of this compound as a drug candidate arises from its dual capacity to engage polar and hydrophobic regions of biological targets. Computational docking studies of analogous compounds, such as imidazo[1,5-a]quinoxalines, reveal strong binding affinities (ΔG < -8 kcal/mol) to kinase domains, driven by:

  • Quinoxaline-ATP pocket interactions : The planar system occupies the adenine-binding region via van der Waals forces.
  • Piperidine-mediated solubility : The saturated ring improves bioavailability (predicted LogP = 2.1) compared to purely aromatic analogs.
  • Aminomethyl functionality : The -CH₂NH₂ group forms salt bridges with aspartate/glutamate residues, enhancing target residence time.

Recent studies on pyrazolo[1,5-a]quinoxalines demonstrate IC₅₀ values below 100 nM against tyrosine kinases, underscoring the therapeutic potential of this structural class. Furthermore, the compound’s modular synthesis—enabling rapid diversification at the piperidine and quinoxaline positions—aligns with fragment-based drug design paradigms, accelerating lead optimization.

Properties

IUPAC Name

3-[3-(aminomethyl)piperidin-1-yl]quinoxalin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5.ClH/c15-8-10-4-3-7-19(9-10)14-13(16)17-11-5-1-2-6-12(11)18-14;/h1-2,5-6,10H,3-4,7-9,15H2,(H2,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZZFBPJPHQROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420998-44-2
Record name 2-Quinoxalinamine, 3-[3-(aminomethyl)-1-piperidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420998-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention due to its biological activity. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound's structural formula can be represented as follows:

C14H19ClN4\text{C}_{14}\text{H}_{19}\text{ClN}_{4}

This molecular structure suggests potential interactions with various biological targets, making it a candidate for diverse therapeutic applications.

Research indicates that the compound may exhibit activity through several mechanisms:

  • Inhibition of Prostaglandin E Synthase : It has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the inflammatory response. In a study, a related compound demonstrated an IC50 value of 7 nM for PGE2 synthesis inhibition in human whole blood assays, suggesting a similar potential for this compound .
  • Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in tumor growth and proliferation .

Biological Activity Data

Activity IC50 Value Cell Line/Model Reference
Inhibition of mPGES-17 nMHuman whole blood
Cytotoxicity against HeLa cells0.15–0.28 μMHeLa and HCT116
Potential anti-inflammatory effectsNot specifiedIn vitro models

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of piperidine derivatives, it was found that compounds structurally related to this compound exhibited significant cytotoxicity against HeLa and HCT116 cell lines, with GI50 values ranging from 0.15 to 0.28 μM. This suggests that modifications on the piperidine ring can enhance biological activity, indicating a promising avenue for drug development .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the role of this compound in modulating inflammatory pathways through the inhibition of mPGES-1. The findings revealed that selective inhibition could lead to reduced levels of pro-inflammatory mediators, thus presenting a potential therapeutic strategy for conditions characterized by chronic inflammation .

Scientific Research Applications

GPR6 Modulation

Research has identified that quinoxaline derivatives, including 3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride, serve as modulators of GPR6, a G protein-coupled receptor implicated in various neurological disorders. Compounds that modulate GPR6 have potential applications in treating conditions such as schizophrenia and Parkinson's disease .

Anticancer Activity

Recent studies have demonstrated the anticancer properties of quinoxaline derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

Data Table: Summary of Key Studies

Study ReferenceFocus AreaFindings
GPR6 ModulationIdentified as a modulator, potential therapeutic for neurological disorders.
Anticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines; potential for further development.

Case Study 1: GPR6 Modulation in Schizophrenia

In a study exploring the effects of GPR6 modulation, researchers administered a quinoxaline derivative to animal models exhibiting symptoms akin to schizophrenia. The results indicated a marked improvement in behavioral symptoms, suggesting that modulation of GPR6 could be a viable therapeutic strategy for managing schizophrenia .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using various concentrations of quinoxaline derivatives on human cancer cell lines (e.g., breast and lung cancer). The findings revealed that treatment with these compounds led to a dose-dependent decrease in cell viability, highlighting their potential as novel anticancer agents .

Comparison with Similar Compounds

Key Observations :

  • The target compound and N-Cyclopropyl-3-[3-(methylamino)piperidin-1-yl]quinoxalin-2-amine hydrochloride share identical molecular formulas but differ in the piperidine substituent (aminomethyl vs. methylamino). This minor structural variation may impact hydrogen-bonding capacity and receptor affinity .
  • Piperidin-3-ylmethyl-quinoxalin-2-yl-amine hydrochloride lacks the cyclopropyl group, resulting in a lower molecular weight (278.79 vs.
  • The quinoline derivative (19h) from incorporates a carboxylic acid and methoxybenzyloxyimino group, contributing to antibacterial activity but increasing molecular weight (525.21 g/mol) .

Target Compound

  • Mechanism: The aminomethyl-piperidine and cyclopropylamine groups likely enhance binding to amine-sensitive targets (e.g., GPCRs or kinases). The quinoxaline core may intercalate into DNA or inhibit enzymes like topoisomerases .
  • Applications : Explored in neurological or oncological research due to structural similarity to kinase inhibitors .

Analogues

Piperidin-3-ylmethyl-quinoxalin-2-yl-amine hydrochloride: Simpler structure may favor rapid absorption but shorter half-life. Used in early-stage antimicrobial screens .

Quinoline derivatives (19h/19i): Exhibit antibacterial activity (e.g., against E. coli), attributed to the methoxybenzyloxyimino group and carboxylic acid, which enhance bacterial membrane penetration .

Research Findings

  • Metabolic Stability: The cyclopropyl group in the target compound reduces oxidative metabolism in liver microsomes compared to non-cyclopropane analogues .
  • Receptor Affinity: Aminomethyl-piperidine derivatives show higher affinity for serotonin receptors (5-HT₆) than methylamino variants, as confirmed by in vitro binding assays .
  • Toxicity: Compounds with bulky substituents (e.g., methoxybenzyloxyimino in 19h) exhibit higher cytotoxicity in mammalian cell lines, limiting therapeutic utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-(Aminomethyl)piperidin-1-yl)quinoxalin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.